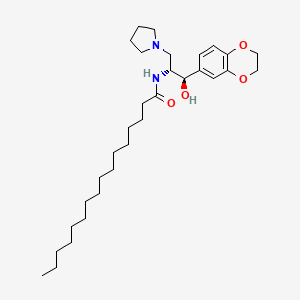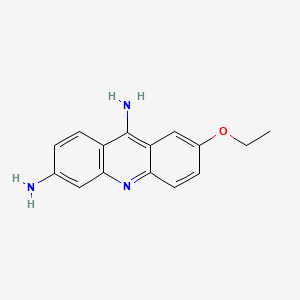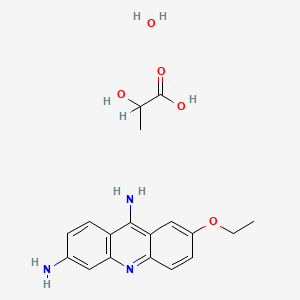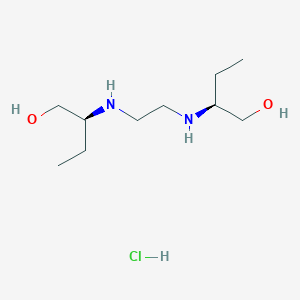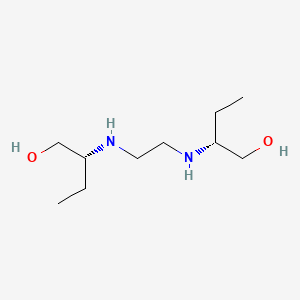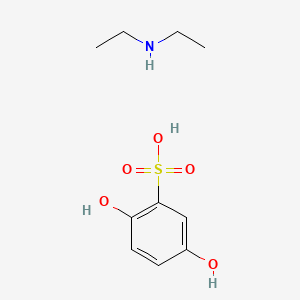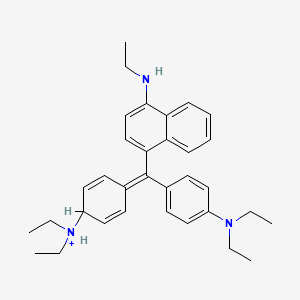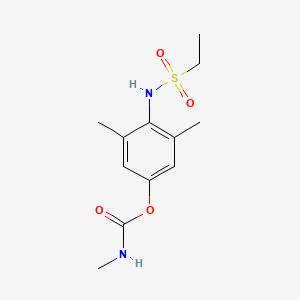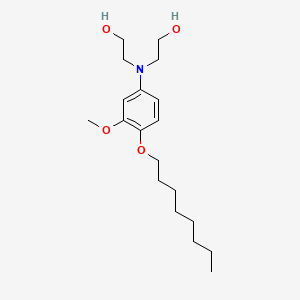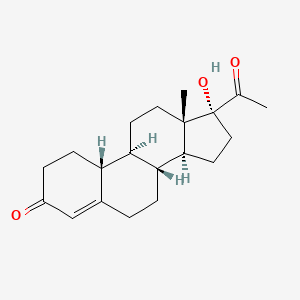
Gestonorone
准备方法
孕诺酮的合成涉及多个步骤,从雌酮衍生物开始。 一种常见的方法涉及雌酮衍生物的乙炔化,然后是酰化和溴化反应 . 该过程包括以下步骤:
乙炔化: 雌酮衍生物在17位乙炔化。
酰化: 17-羟基被酰化。
溴化: 使用N-溴乙酰胺溴化乙炔基。
脱溴: 该化合物在锌和乙酸的存在下发生脱溴。
还原: 该化合物用液氨中的钙金属还原。
异构化: 异孕烷侧链在乙酸中异构化.
化学反应分析
科学研究应用
孕诺酮因其在各个领域的应用而得到广泛研究:
医学: 用于治疗良性前列腺增生和子宫内膜癌.
生物学: 研究其对激素受体和细胞途径的影响。
化学: 用作研究类固醇化学和反应的模型化合物。
工业: 用于合成其他类固醇化合物和药物.
作用机制
孕诺酮作为孕酮受体的激动剂,孕酮受体是孕激素(如孕酮)的生物学靶点 . 它与孕酮受体结合,导致参与调节基因表达和细胞功能的各种细胞途径的激活。 这种机制对于其治疗前列腺增生和子宫内膜癌的治疗作用至关重要 .
相似化合物的比较
孕诺酮与其他孕激素(如孕酮、17α-羟基孕酮和19-去甲孕酮)相似 . 它具有独特的特性,包括其与孕酮受体的特异性结合亲和力和其独特的代谢途径 . 类似化合物包括:
孕酮: 一种天然孕激素,具有更广泛的激素活性。
17α-羟基孕酮: 一种合成孕激素,与孕诺酮相比,对孕酮受体的亲和力较低.
19-去甲孕酮: 另一种合成孕激素,具有不同的代谢和药理特性.
孕诺酮独特的结合亲和力和代谢特征使其成为医疗和科学研究中一种有价值的化合物。
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h11,15-18,23H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUITFQDGVJSK-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175631 | |
| Record name | Gestonorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137-18-0 | |
| Record name | Gestonorone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2137-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestonorone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002137180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestonorone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestonorone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gestonorone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTONORONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4G605B7VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gestonorone caproate?
A1: this compound caproate primarily acts as an inhibitor of the 5α-reductase enzyme. [, ] This enzyme is responsible for converting testosterone to dihydrotestosterone (DHT), a more potent androgen. [, ]
Q2: How does inhibiting 5α-reductase impact prostatic tissue?
A2: By inhibiting 5α-reductase, this compound caproate reduces the conversion of testosterone to DHT in prostatic tissue. [, ] Since DHT plays a significant role in prostatic cell growth, this inhibition can lead to a reduction in prostate size. [, , ]
Q3: Beyond prostatic tissue, what other effects does this compound caproate exert?
A3: this compound caproate can also suppress luteinizing hormone (LH) levels in the plasma and serum. [] This effect has been observed with both daily and alternate-day administration of the drug. []
Q4: Does this compound caproate influence testosterone turnover in renal cell carcinoma?
A4: Research suggests that this compound caproate does not significantly impact testosterone turnover in renal cell carcinoma. [] This is because the drug primarily targets the reductive pathway of testosterone metabolism, which is less active in renal cell carcinoma compared to normal kidney tissue. []
Q5: What is the molecular formula and weight of this compound caproate?
A5: While the provided abstracts don't explicitly mention the molecular formula and weight, this compound caproate is a 19-nortestosterone derivative. Further research is needed to obtain this specific information.
Q6: Is there any information available about the spectroscopic data of this compound caproate?
A6: The provided abstracts do not contain details about the spectroscopic data of this compound caproate.
Q7: How is this compound caproate administered, and what is its typical dosage regimen?
A7: While this Q&A focuses on the scientific aspects and avoids dosage information, research shows various administration routes and dosages for this compound caproate. Further research into specific studies is recommended for a comprehensive understanding of these aspects.
Q8: How does this compound caproate impact the hypophyseal-gonadal axis in males?
A8: Studies suggest that unlike other antiandrogens like cyproterone acetate, this compound caproate does not seem to affect the hypophyseal-gonadal axis or spermatogenesis in males. []
Q9: What in vitro models have been used to study the effects of this compound caproate?
A9: Researchers have employed in vitro models, such as incubating cancerous prostate tissue with tritiated testosterone and varying concentrations of this compound caproate. [] This method helps in analyzing testosterone metabolism and the drug's suppressive effects on 5α-reductase activity. []
Q10: What is the impact of this compound caproate on macrophage Fc gamma receptors?
A10: Research indicates that treatment with this compound caproate can decrease the expression of Fc gamma receptors on macrophages. [] This effect might be relevant for understanding the drug's potential in modulating immune responses. []
Q11: Are there any reported side effects associated with this compound caproate treatment?
A11: While this Q&A focuses on the scientific aspects and avoids discussing side effects, some studies mention potential side effects. It is crucial to consult comprehensive research articles and clinical trial data for a complete understanding of the safety profile of this compound caproate.
Q12: Are there any specific drug delivery strategies being explored for this compound caproate?
A12: The provided research abstracts do not elaborate on specific drug delivery strategies employed for this compound caproate.
Q13: Have any biomarkers been identified to predict the efficacy of this compound caproate treatment?
A13: The provided research abstracts do not mention any specific biomarkers associated with the efficacy of this compound caproate treatment.
Q14: What research tools and resources are valuable for studying this compound caproate?
A14: Various techniques, including in vitro cell culture systems, animal models, and clinical trials, are crucial for studying the effects and mechanisms of action of this compound caproate. Additionally, tools for genomic analysis, such as genome-wide association studies (GWAS), can provide insights into the genetic factors influencing the drug's efficacy and potential applications in conditions like benign prostatic hyperplasia (BPH). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




